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Proto-oncogene PIM1 (191-199) -

Proto-oncogene PIM1 (191-199)

Catalog Number: EVT-244059
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Molecular Weight:
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Product Introduction

Description
Serine/threonine-protein kinase pim-1
Overview

Proto-oncogene PIM1 is a critical serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and differentiation. It is primarily expressed in B-lymphoid and myeloid cell lines and has been implicated in the pathogenesis of several hematological malignancies and solid tumors, such as prostate cancer. The PIM1 gene is located on chromosome 6 and is known for its role in oncogenic signaling pathways, particularly in the context of hematopoietic cancers where it is often overexpressed due to genetic alterations or external stimuli like interleukins .

Source and Classification

PIM1 is classified as a proto-oncogene, which means it can promote cancer when mutated or expressed at high levels. The protein encoded by this gene belongs to the PIM kinase family, which also includes PIM2 and PIM3. These kinases are characterized by their ability to phosphorylate serine and threonine residues on target proteins, thus modulating various signaling pathways involved in cell growth and survival .

Synthesis Analysis

Methods

The synthesis of Proto-oncogene PIM1 (191-199) typically involves recombinant DNA technology. This process includes:

  1. Gene Cloning: The PIM1 gene sequence is cloned into an expression vector.
  2. Transformation: The vector is introduced into host cells (often bacterial or yeast) for protein expression.
  3. Protein Expression: Induction of protein production using specific conditions (e.g., temperature, IPTG concentration).
  4. Purification: The expressed protein is purified using techniques such as affinity chromatography.

Technical Details

The specific peptide sequence corresponding to residues 191-199 of the PIM1 protein can be synthesized using solid-phase peptide synthesis methods or produced through recombinant techniques in suitable expression systems. The yield and purity of the synthesized peptide are critical for its subsequent applications in research or therapeutic contexts .

Molecular Structure Analysis

Structure

The molecular structure of the Proto-oncogene PIM1 protein reveals a typical kinase domain that facilitates its enzymatic activity. The structure includes:

  • Kinase Domain: Responsible for ATP binding and substrate phosphorylation.
  • Regulatory Regions: Domains that modulate activity based on cellular signals.

Data

Structural data can be obtained from databases such as the Protein Data Bank (PDB), where crystallographic data may provide insights into the three-dimensional conformation of the PIM1 protein.

Chemical Reactions Analysis

Reactions

PIM1 catalyzes the transfer of phosphate groups from ATP to serine or threonine residues on target proteins, a process known as phosphorylation. This reaction plays a crucial role in various signaling pathways that regulate cell cycle progression and apoptosis.

Technical Details

The phosphorylation reaction can be described by the following equation:

Protein+ATPPIM1Phospho Protein+ADP+Pi\text{Protein}+\text{ATP}\xrightarrow{\text{PIM1}}\text{Phospho Protein}+\text{ADP}+\text{Pi}

This reaction highlights the importance of PIM1 in modulating protein function through post-translational modifications .

Mechanism of Action

Process

The mechanism of action of Proto-oncogene PIM1 involves several steps:

  1. Binding: PIM1 binds to its substrate proteins.
  2. Phosphorylation: The kinase transfers a phosphate group from ATP to specific amino acids on the substrate.
  3. Functional Modulation: Phosphorylation alters the activity, localization, or stability of the substrate proteins, influencing cellular processes such as proliferation and survival.

Data

Research indicates that PIM1 cooperates with other oncogenes like c-Myc in promoting tumorigenesis, enhancing cellular transformation through synergistic effects on signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 34 kDa for the full-length PIM1 protein.
  • Isoelectric Point: Varies depending on post-translational modifications but generally falls within the physiological pH range.

Chemical Properties

PIM1 is sensitive to changes in cellular environment, including pH and ionic strength, which can affect its activity and stability. The enzyme requires magnesium ions for optimal catalytic activity during phosphorylation reactions .

Applications

Proto-oncogene PIM1 has significant scientific uses:

  • Cancer Research: As a biomarker for hematological malignancies, PIM1 is studied for its role in tumor progression and response to therapies.
  • Drug Development: Inhibitors targeting PIM kinases are being explored as potential therapeutic agents for various cancers due to their role in promoting cell survival and proliferation.
  • Biomarker Studies: Elevated levels of PIM1 are associated with poor prognosis in several cancer types, making it a target for diagnostic assays .
Introduction to PIM1 Kinase in Oncogenesis

Historical Context of PIM1 as a Proto-oncogene

PIM1 (Proviral Integration site for Moloney murine leukemia virus-1) was first identified in the 1980s through retroviral insertional mutagenesis studies. Moloney murine leukemia virus (M-MuLV) integration near the PIM1 locus in murine T-cell lymphomas led to its dysregulation, establishing it as a proto-oncogene [1] . Early transgenic mouse models demonstrated that PIM1 overexpression accelerates lymphomagenesis, particularly in cooperation with oncogenes like c-MYC or N-MYC. For example, Pim1/Myc double-transgenic mice developed aggressive B-cell leukemias with significantly shorter latency than single-transgenic counterparts [9]. This synergy occurs because PIM1 stabilizes MYC proteins and enhances their transcriptional activity, creating a feed-forward loop that drives malignant transformation in hematopoietic and epithelial tissues [6]. The PIM1 gene resides on chromosome 6p21 in humans and encodes a serine/threonine kinase constitutively active due to its unique ATP-binding pocket structure, eliminating the need for activating phosphorylation [10].

Molecular Characterization of PIM1 Isoforms (33 kDa vs. 44 kDa)

Alternative translation initiation produces two PIM1 isoforms with distinct subcellular localizations and functions:

  • PIM1S (33 kDa): Generated from a canonical AUG start codon. Localizes to the nucleus and cytoplasm, where it phosphorylates substrates involved in cell cycle progression (e.g., p21, CDC25A) and apoptosis inhibition (e.g., BAD) [1] [5] [6].
  • PIM1L (44 kDa): Translated from a non-canonical CUG start site, adding a 49-amino acid N-terminal extension containing a proline-rich PXXP motif. This motif enables interactions with SH3 domain-containing proteins like the tyrosine kinase ETK/BMX. PIM1L predominantly localizes to the plasma membrane, where it confers resistance to chemotherapy by phosphorylating drug efflux pumps (e.g., P-glycoprotein) and sequestering tumor suppressors like p53 [5] [6] [9].

Table 1: Functional Properties of PIM1 Isoforms

PropertyPIM1S (33 kDa)PIM1L (44 kDa)
Translation StartAUG codonCUG codon
Unique DomainNoneN-terminal PXXP motif
LocalizationNucleus/CytoplasmPlasma membrane
Key FunctionsCell cycle progression, Transcriptional regulationDrug resistance, Membrane signaling
Critical Substratesp21, BAD, c-MYCETK, P-glycoprotein, p53

Genomic and Epigenetic Regulation of PIM1 Expression

PIM1 expression is dynamically controlled through transcriptional, post-transcriptional, and epigenetic mechanisms:

  • Transcriptional Activation: Cytokine-triggered JAK/STAT signaling is the primary inducer. STAT3/5 binds the PIM1 promoter following interleukin (IL-6, IL-3) or growth factor stimulation [1] [6]. Hypoxia also induces PIM1 via HIF-1α-independent pathways involving the deubiquitinase USP28, which stabilizes PIM1 protein [10].
  • mRNA Stability: The PIM1 3′-untranslated region (UTR) contains AU-rich elements (AREs) that promote rapid mRNA decay. In cancers, ARE deletion via genomic alterations (e.g., 3′ UTR truncations) or RNA-binding protein dysregulation extends transcript half-life [10].
  • Epigenetic Modulation: The long non-coding RNA H19 is upregulated by PIM1 in T-cell acute lymphoblastic leukemia (T-ALL) and prostate cancer. H19 recruits methyltransferases to the IGF2 imprinting control region, altering chromatin architecture and enhancing stemness gene expression (SOX2, OCT4, NANOG). This creates a PIM1→H19→stemness axis that promotes therapy resistance [3]. PIM1 also phosphorylates histone deacetylase HDAC2 in ulcerative colitis-associated cancer, disrupting Wnt pathway gene repression and driving goblet cell depletion [2].

Table 2: Regulatory Mechanisms Controlling PIM1 Expression and Activity

Regulatory MechanismKey EffectorsBiological Impact
TranscriptionalSTAT3/5, HIF-1α (indirectly)Cytokine-driven overexpression
Post-transcriptionalAU-rich elements (3′ UTR), eIF4EmRNA stability/translation efficiency
Post-translationalHSP90 stabilization, USP28 deubiquitinationProtein half-life extension
EpigeneticH19 lncRNA, HDAC2 phosphorylationStemness gene activation, Wnt pathway dysregulation

Properties

Product Name

Proto-oncogene PIM1 (191-199)

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